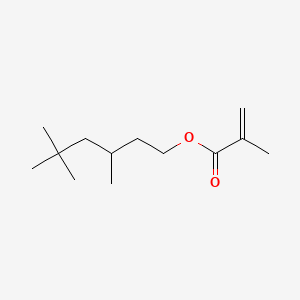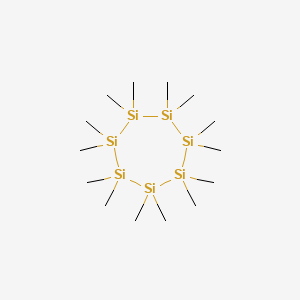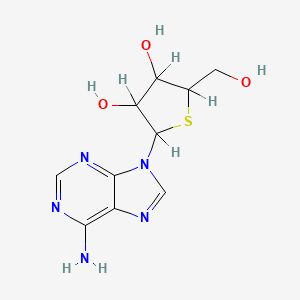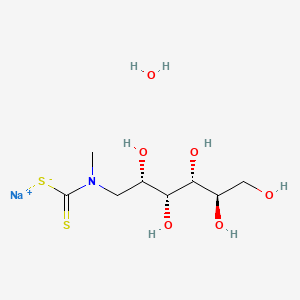
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of dithiocarboxy groups, which contribute to its reactivity and functionality. It is commonly used in scientific research and industrial applications due to its ability to form stable complexes with metals and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt typically involves the reaction of N-methyl-D-glucamine with carbon disulfide under alkaline conditions. The reaction proceeds as follows:
Reactants: N-methyl-D-glucamine and carbon disulfide.
Conditions: Alkaline medium, usually achieved by adding sodium hydroxide.
Procedure: The reactants are mixed and stirred under controlled temperature conditions to facilitate the formation of the dithiocarboxy group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants.
Temperature Control: Maintaining optimal temperature to ensure complete reaction.
Purification: The product is purified through filtration and crystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the dithiocarboxy group to thiols.
Substitution: The dithiocarboxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides can react with the dithiocarboxy group.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including metal chelation therapy.
Industry: Utilized in wastewater treatment to remove heavy metals and in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt involves its ability to chelate metal ions. The dithiocarboxy groups form strong bonds with metal ions, stabilizing them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as metal detoxification and catalysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Disodium N,N-bis-(dithiocarboxy)ethanediamine: Another dithiocarboxy compound with similar chelating properties.
Sodium diethyldithiocarbamate: Known for its use in metal chelation and as a reagent in analytical chemistry.
Uniqueness
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt is unique due to its specific structure, which combines the properties of dithiocarboxy groups with the glucamine backbone. This combination enhances its solubility and reactivity, making it suitable for a broader range of applications compared to other dithiocarboxy compounds.
Eigenschaften
Molekularformel |
C8H18NNaO6S2 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate |
InChI |
InChI=1S/C8H17NO5S2.Na.H2O/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;;/h4-7,10-14H,2-3H2,1H3,(H,15,16);;1H2/q;+1;/p-1/t4-,5+,6+,7+;;/m0../s1 |
InChI-Schlüssel |
QVZMJQNLKKRXKU-GPKONXIGSA-M |
Isomerische SMILES |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].O.[Na+] |
Kanonische SMILES |
CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


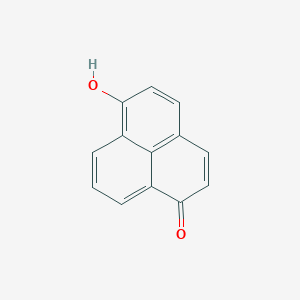

![4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid;dihydrochloride](/img/structure/B13730657.png)
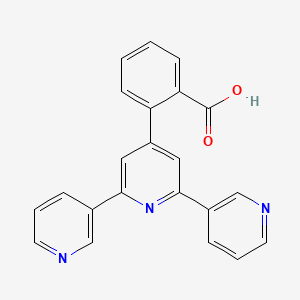
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
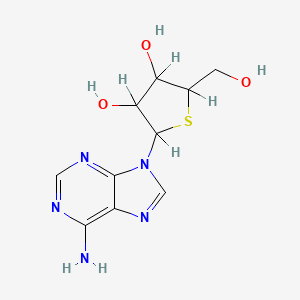

![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
